3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that features a combination of chlorophenyl, fluorophenyl, and oxadiazole moieties
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antiviral, antibacterial, or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agricultural Chemistry: It may have applications as a pesticide or herbicide due to its potential bioactivity.
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. The bioassay tests showed that some of the synthesized compounds possessed certain anti-tobacco mosaic virus activity . Therefore, these compounds could be further studied for their potential plant anti-viral activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the sulfanyl group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a chlorinated aromatic compound.
Amidation: The final step involves the formation of the amide bond between the oxadiazole derivative and the chlorophenyl sulfanyl derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific application. For instance, if used as an antiviral agent, it might inhibit viral replication by targeting specific viral enzymes or proteins. In the case of antibacterial activity, it could interfere with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
3-[(4-chlorophenyl)sulfanyl]propanoic acid: Similar in structure but lacks the oxadiazole and fluorophenyl groups.
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the combination of its structural features, which may confer distinct bioactivity and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-12-3-7-14(8-4-12)25-10-9-15(23)20-17-22-21-16(24-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXPKLTZXXCPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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